

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of DAT-230

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## Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

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Disclaimer: This document summarizes the publicly available information on **DAT-230**. The primary sources of this information are the abstracts of two scientific publications. Due to the lack of access to the full-text articles, this guide cannot provide exhaustive quantitative data or detailed experimental protocols. The information presented should be considered a summary of preliminary findings rather than a comprehensive technical whitepaper.

## Introduction

**DAT-230** is a novel synthetic compound derived from combretastatin A-4, exhibiting potential as a microtubule inhibitor for cancer therapy. Research indicates that **DAT-230** exerts its anti-tumor effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown its potential in delaying tumor growth, suggesting it may be a promising candidate for further investigation as an anti-cancer agent.

## Pharmacodynamics

The pharmacodynamic properties of **DAT-230** are centered on its activity as a microtubule-destabilizing agent. The available data from studies on human fibrosarcoma (HT-1080) and gastric adenocarcinoma (SGC-7901) cell lines are summarized below.

## Mechanism of Action

**DAT-230** functions as a microtubule inhibitor, leading to depolymerization of microtubules. This disruption of the cellular cytoskeleton interferes with critical cellular processes, particularly

mitosis. The primary consequences of **DAT-230** activity are the induction of G2/M phase cell cycle arrest and subsequent apoptosis.

## Effects on Cell Cycle and Mitosis

Treatment of cancer cells with **DAT-230** leads to a significant arrest in the G2/M phase of the cell cycle. This is accompanied by the activation of the Cyclin B1-cdc2 complex, a key regulator of the G2/M transition and entry into mitosis. The observed molecular events include the accumulation and translocation of Cyclin B1 and a reduction in phosphorylated cdc2 (Thr14/Tyr15), which is an active form of the complex. This ultimately results in a delay in mitosis and the formation of aberrant mitotic spindles.

## Induction of Apoptosis

Following G2/M arrest, **DAT-230** induces apoptosis through the mitochondrial pathway. This is characterized by a series of molecular events, including DNA fragmentation and the activation of key effector caspases.

Table 1: Key Molecular Events in **DAT-230**-Induced Apoptosis

Cellular Process	Key Molecular Events Observed
Mitochondrial Pathway Activation	- Decrease in mitochondrial membrane potential- Release of cytochrome c from mitochondria
Caspase Activation	- Activation of caspase-9 (initiator caspase)- Activation of caspase-3 (executioner caspase)
Apoptotic Protein Regulation	- Changes in the expression of Bcl-2 and Bax proteins
DNA Damage	- Cleavage of poly(ADP-ribose) polymerase (PARP)- DNA fragmentation

## In Vivo Anti-tumor Activity

In preclinical studies using mouse xenograft models, **DAT-230** has demonstrated the ability to delay tumor growth. In a human gastric adenocarcinoma xenograft model in BALB/c nude

mice, **DAT-230** treatment resulted in delayed tumor progression. Furthermore, in a fibrosarcoma xenograft model, **DAT-230** was shown to induce a decrease in tumor perfusion and cause extensive hemorrhagic necrosis. Apoptosis in tumor tissues has been confirmed by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays.

## Pharmacokinetics

There is no publicly available quantitative data regarding the pharmacokinetics of **DAT-230**, including its absorption, distribution, metabolism, and excretion (ADME) properties.

## Experimental Protocols

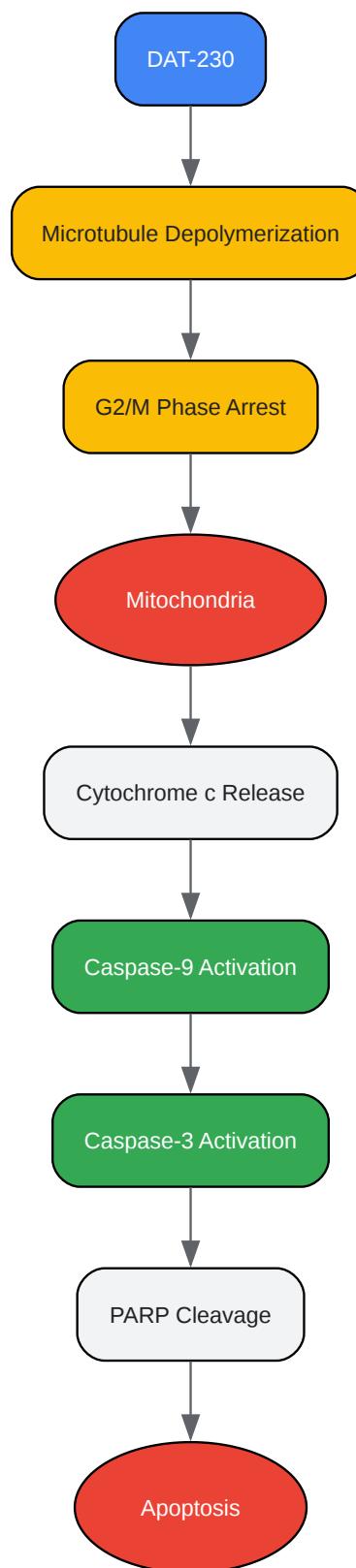
Detailed experimental protocols for the cited studies are not available in the public domain. The following is a high-level summary of the methodologies mentioned in the research abstracts.

Table 2: Summary of Experimental Methodologies

Experiment	Purpose	Cell Lines Used	In Vivo Model
Anti-proliferative Activity Assays	To assess the effect of DAT-230 on the growth of various cancer cells.	HT-1080 (fibrosarcoma), SGC-7901 (gastric adenocarcinoma), and others.	Not applicable
Microtubule Polymerization Assays	To determine the effect of DAT-230 on microtubule depolymerization.	HT-1080, SGC-7901	Not applicable
Cell Cycle Analysis	To investigate the effect of DAT-230 on cell cycle progression.	HT-1080, SGC-7901	Not applicable
Western Blot Analysis	To detect changes in the expression and phosphorylation status of key proteins involved in cell cycle and apoptosis.	HT-1080, SGC-7901	Not applicable
Apoptosis Assays	To confirm the induction of apoptosis.	HT-1080, SGC-7901	BALB/c nude mice
Xenograft Tumor Models	To evaluate the in vivo anti-tumor efficacy of DAT-230.	HT-1080, SGC-7901	BALB/c nude mice
Tumor Perfusion Analysis	To assess the effect of DAT-230 on tumor vasculature.	HT-1080	BALB/c nude mice

## Visualizations

### Signaling Pathway of DAT-230-Induced Apoptosis



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Caption: Signaling pathway of **DAT-230**-induced apoptosis.

## Experimental Workflow for In Vivo Studies



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